1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClF3N4O/c18-13-10-12(17(19,20)21)11-23-14(13)24-8-4-16(5-9-24,15(22)26)25-6-2-1-3-7-25/h10-11H,1-9H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXRSSATFDSNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Coupling with Bipiperidine: The bipiperidine moiety is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide has a wide range of scientific research applications:
Biology: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 1’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may act as an inhibitor of bacterial phosphopantetheinyl transferase, thereby attenuating bacterial growth and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine or Diazepane Cores
Aryl Piperazines (Compounds 20 and 21, )
- Structure : Piperazine ring linked to 3-chloro-5-(trifluoromethyl)pyridin-2-yl and thiophene derivatives.
- Key Differences : Replacement of bipiperidine with piperazine reduces steric bulk. Thiophene and ketone groups alter electronic properties.
- Activity: Evaluated as antidiabetic agents via glucose uptake stimulation and NADH:ubiquinone oxidoreductase inhibition. Molecular weights range from 432–487 Da .
- Metabolic Stability : Piperazine derivatives generally exhibit faster metabolism than bipiperidines due to smaller ring size .
1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-1,4-Diazepane ()
Bipiperidine-Based Analogues
Pipamperone ()
- Structure : [1,4'-Bipiperidine]-4'-carboxamide with a 4-fluorophenyl substituent.
- Key Differences : Substitution at the 1'-position (fluorophenyl vs. pyridinyl) directs activity toward dopamine D2 receptors.
- Activity : Antipsychotic with a therapeutic function linked to serotonin and dopamine receptor modulation .
Vecabrutinib Impurity 1 ()
- Structure : [1,3'-Bipiperidine]-4'-carboxamide with a fluoro-pyrimidinyl group and chloro-trifluoromethylphenyl substituent.
- Key Differences : Additional aromatic substituents enhance kinase-binding affinity. Molecular weight: 529.9 Da.
- Applications : Associated with BTK inhibitors, highlighting the bipiperidine-carboxamide scaffold’s versatility in oncology .
Pyridine Derivatives with Heterocyclic Modifications
1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-Pyrazole-4-Carboxylic Acid ()
- Structure : Pyrazole ring substituted with carboxylic acid and methyl groups.
- Key Differences : Replacement of bipiperidine with pyrazole alters solubility (carboxylic acid enhances hydrophilicity). Molecular weight: 355.65 Da.
- Applications: Potential use in agrochemicals or as a metabolite in fungicide degradation pathways .
3-Chloro-5-(Trifluoromethyl)Picolinic Acid (TPA, )
Comparative Data Table
Key Findings and Insights
Biological Activity
The compound 1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide , also known as CID 3403324 or Bionet1_004391 , is a synthetic organic molecule with potential biological activity. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H22ClF3N4O
- Molecular Weight : 390.8 g/mol
- IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
- CAS Number : 551931-40-9
Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the trifluoromethyl group is particularly significant, as it enhances the compound's lipophilicity and potential binding affinity to target proteins.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown inhibitory effects against Chlamydia trachomatis, a common sexually transmitted pathogen. The structure-activity relationship (SAR) studies demonstrated that modifications to the compound could enhance its selectivity and potency against this pathogen without affecting host cell viability .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays revealed that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, certain analogs demonstrated IC50 values in the low micromolar range, indicating significant growth inhibition . The mechanism appears to involve apoptosis induction and cell cycle arrest in treated cells.
Study 1: Antichlamydial Activity
A study focused on the antichlamydial activity of related compounds found that those with similar structural features to this compound were effective in inhibiting Chlamydia trachomatis growth. The compounds were selective and did not exhibit toxicity towards mammalian cells .
Study 2: Anticancer Efficacy
In another investigation, derivatives of this compound were tested against various cancer cell lines, including colon and breast cancer cells. Results indicated that some analogs had potent anticancer activity with IC50 values significantly lower than established chemotherapeutics like doxorubicin . The study emphasized the role of the trifluoromethyl group in enhancing efficacy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClF3N4O |
| Molecular Weight | 390.8 g/mol |
| CAS Number | 551931-40-9 |
| Antichlamydial IC50 | Varies by derivative (low micromolar) |
| Anticancer IC50 | Varies by derivative (low micromolar) |
Q & A
Q. How can crystallography resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via vapor diffusion (e.g., using acetonitrile/water).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions.
- CCDC Deposition : Compare with existing bipiperidine structures (e.g., Cambridge Structural Database).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
